MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/
THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE. IT SHOULD BE NOTED THAT THE EFFECT OF CYTOCHALASIN B ON NORMAL & TRANSFORMED CELLS DIFFERS; THE LATTER BECOME MORE HIGHLY MULTINUCLEATED THAN NORMAL CELLS.
THE INFLUENCE OF CYTOCHALASIN B & E ON INTESTINAL DIGESTION OF MALTOSE & SUCROSE, & THEIR DIGESTION PRODUCTS AS GLUCOSE & FRUCTOSE WAS INVESTIGATED IN THE MOUSE IN VITRO. NEITHER DIGESTION OF MALTOSE OR SUCROSE NOR ACTIVITIES OF MALTASE OR SUCRASE IN EVERTED SACS OF MOUSE JEJUNUM WAS AFFECTED BY CYTOCHALASIN B OR E AT 5.0 & 10.0 MUG/ML AFTER 60 MIN INCUBATION. HOWEVER, ABSORPTION OF GLUCOSE DERIVED FROM MALTOSE OR SUCROSE DIGESTION WAS INHIBITED BY 68.5 & 65.9% DUE TO CYTOCHALASIN E (5.0 MUG/ML) & BY 29.5 & 13.1% DUE TO CYTOCHALASIN B AT THE SAME CONCN. CYTOCHALASINS B & E SEEMED TO STIMULATE ABSORPTION OF FRUCTOSE DERIVED FROM SUCROSE DIGESTION IN MOUSE JEJUNUM.
THE INHIBITORY EFFECT OF CYTOCHALASIN E ON GALACTOSE ABSORPTION IN EVERTED SACS OF MOUSE JEJUNUM WAS STUDIED. CYTOCHALASIN B HAD THE HIGHEST POTENCY ON THE INHIBITION OF GALACTOSE ABSORPTION WHEN IT WAS ADDED IN THE MUCOSAL SOLN FOLLOWED BY CYTOCHALASIN E, A, C, & D, RESPECTIVELY.
IN MICE Y-1 ADRENAL TUMOR CELLS, CYTOCHALASINS E, D, B, & H2B, INHIBITED STEROIDOGENESIS & PRODUCED ROUNDING OF CELLS BY INTERFERING WITH POLYMERIZATION OF ACTIN & NOT AS THE RESULT OF EFFECTS UNRELATED TO BINDING TO ACTIN.
CYTOCHALASIN E (CE), D (CD), B (CB), & DIHYDROCYTOCHALASIN B (H2CB) INHIBIT NUMEROUS CELLULAR PROCESSES WHICH REQUIRE THE INTERACTION OF ACTIN WITH OTHER STRUCTURAL & CONTRACTILE PROTEINS. THE EFFECTS OF THE CYTOCHALASINS ON THE VISCOSITY & MORPHOLOGY OF MUSCLE & PLATELET ACTIN WERE STUDIED. THE CYTOCHALASINS DECREASED THE VISCOSITY OF F-ACTIN SOLUTIONS. THE EFFECT OF H2CB, CB, & CD ON F-ACTIN VISCOSITY WAS MAXIMAL AT 20-50 MUMOL & DID NOT INCREASE WITH TIME. IN CONTRAST, CE CAUSED A PROGRESSIVE DECREASE IN THE VISCOSITY OF F-ACTIN SOLUTIONS WHICH WAS DEPENDENT ON THE CONCN OF CE & THE DURATION OF INCUBATION OF THE CE-ACTIN MIXTURE.
KINETIC & QUANTITATIVE BINDING EXPERIMENTS DEMONSTRATED RAPID, TEMP DEPENDENT ATTACHMENT OF (3)H-LABELED CYTOCHALASIN B TO HIGH (0.4 MUMOL) & LOW (10 MUMOL) AFFINITY SITES OF RABBIT MACROPHAGES. CYTOCHALASINS A, E, & D WERE CONSIDERABLY MORE POTENT INHIBITORS OF LOW AFFINITY (3)H-CYTOCHALASIN B BINDING SITES THAN CYTOCHALASIN B.
INHIBITION OF PHENYLALANINE ABSORPTION BY SEVERAL CYTOCHALASINS WAS STUDIED IN THE EVERTED SACS OF MOUSE JEJUNUM IN VITRO. FIVE CYTOCHALASINS A, B, C, D, & E AT 10.0 MUG/ML HIGHLY INHIBITED SODIUM-DEPENDENT PHENYLALANINE ABSORPTION BY 13.1 TO 47.1%. CYTOCHALASIN E WAS THE MOST POTENT CONGENER AMONG THE CYTOCHALASINS & INHIBITED PHENYLALANINE ABSORPTION BY 32.6% AT 2.5 MUG/ML. IN THE KINETIC STUDY, CYTOCHALASIN E INDUCED ALTERATION OF KM (1.4X10-3 TO 2.3X10-3 MOLES) & VMAX (59.8 TO 14.6 UMOLES/G WET WT/60 MIN) VALUES. CYTOCHALASIN E PROBABLY INHIBITS THE ABSORPTION OF ACTIVELY TRANSPORTED AMINO ACID IN PART BY INTERFERING WITH THE BINDING SITES OF CARRIERS ON THE MICROVILLAR MEMBRANE.
GLUCOSE ABSORPTION IN MOUSE JEJUNUM WAS HIGHLY INHIBITED (68.1%) BY CYTOCHALASIN E (25.0 MUG/ML) WITHIN A 30-MIN INCUBATION, & TO LESSER EXTENT IN RAT (48.9%), HAMSTER (34.1%), FROG (28.1%), GUINEA PIG (27.5%), RABBIT (24.3%) & TURTLE JEJUNUM (22.7%). AMONG CYTOCHALASINS A, B, C, D, & E, CYTOCHALASIN E WAS A MOST POTENT DERIVATIVE THAT COULD INHIBIT GLUCOSE ABSORPTION BY UP TO 55.5% AT A CONCN OF ONLY 5.0 MUG/ML IN MOUSE JEJUNUM.
CYTOCHALASIN B, CYTOCHALASIN E, OR CYTOCHALASIN A INHIBITED EHRLICH ASCITES CELLS ADHESION TO GLASS & PLASTIC SURFACES & ALSO INHIBITED THE PROTRUSION OF FINE PERIPHERAL PROCESSES, SUPPORTING THE HYPOTHESIS THAT ADHESION WAS AT LEAST PARTIALLY MEDIATED BY THE EXTENSION OF CELLULAR PROBES DUE TO THE ACTION OF CYTOCHALASIN-SENSITIVE MICROFILAMENTS.
SPONTANEOUS OSCILLATIONS OF MEMBRANE POTENTIAL OBSERVED IN L CELLS WERE INHIBITED RAPIDLY & REVERSIBLY IN THE PRESENCE OF CYTOCHALASIN B (CB). SUSTAINED HYPERPOLARIZATION INDUCED BY HIGH EXTERNAL CALCIUM IONS WAS ALSO DEPRESSED BY THE DRUG. HOWEVER, CALCIUM ION INJECTION INTO THE CYTOPLASM ELICITED A SUSTAINED HYPERPOLARIZATION, EVEN IN THE PRESENCE OF CB, SUGGESTING THAT CB INHIBITS CALCIUM ION TRANSPORT SYSTEM IN THE CELL MEMBRANE.
CYTOCHALASIN B (2X10-4 & 8X10-5 MOLES) DECREASED THE AMPLITUDE & RISE TIME OF THE IONTOPHORETIC ACETYLCHOLINE POTENTIAL IN THE EXTRAJUNCTIONAL ACETYLCHOLINE RECEPTORS OF RAT MUSCLE.
TOTAL OUTFLOW FACILITY WAS DETERMINED BY TWO-LEVEL CONSTANT PRESSURE PERFUSION IN CYNOMOLGUS MONKEYS FOR 30 TO 40 MINUTES BEFORE & AFTER INTRACAMERAL INFUSION OF CYTOCHALASIN B. DOSES OF 0.1, 0.2, & 0.5 MUG WERE SUBTHRESHOLD; 1, 2, 5, & 10 MUG WERE EFFECTIVE, WITH 5 MUG PROBABLY SUPRAMAXIMAL. CYTOCHALASIN B-INDUCED FACILITY INCREASES ARE PRESUMABLY DUE TO INTERFERENCE WITH FORMATION, STRUCTURE, & FUNCTION OF ACTIN FILAMENTS IN THE ENDOTHELIAL CELLS OF THE TRABECULAR MESHWORK & INNER WALL OF SCHLEMM'S CANAL.
IN RATS, INTRACEREBROVENTRICULAR INJECTION OF CYTOCHALASIN B DID NOT CHANGE ENDORPHIN LEVELS IN THE HYPOTHALAMUS, BUT INCREASED THE ENDORPHIN PITUITARY CONTENT.